{[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of a difluorophenyl group, a sulfanyl group, and a methanimidamide moiety, combined with a hydrobromide salt. This compound is of interest due to its unique chemical structure and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide typically involves multiple steps:
-
Formation of the Difluorophenyl Intermediate: : The process begins with the synthesis of a 3,5-difluorophenyl intermediate. This can be achieved through halogenation reactions where fluorine atoms are introduced to a phenyl ring.
-
Attachment of the Sulfanyl Group: : The next step involves the introduction of the sulfanyl group. This can be done through a nucleophilic substitution reaction where a thiol group (–SH) reacts with the difluorophenyl intermediate.
-
Formation of the Methanimidamide Moiety: : The methanimidamide group is then introduced through a reaction involving an amine and a formylating agent, such as formamide or formic acid derivatives.
-
Hydrobromide Salt Formation: : Finally, the compound is converted into its hydrobromide salt form by reacting with hydrobromic acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The sulfanyl group in {[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : The compound can be reduced under specific conditions, particularly targeting the imidamide moiety. Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
-
Substitution: : The difluorophenyl group can participate in electrophilic aromatic substitution reactions. Reagents like nitrating agents (HNO₃) or sulfonating agents (SO₃) can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, sodium borohydride (NaBH₄)
Substitution: HNO₃, SO₃
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced imidamide derivatives
Substitution: Nitrated or sulfonated difluorophenyl derivatives
Scientific Research Applications
Chemistry
In chemistry, {[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential biological activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a candidate for drug development studies.
Medicine
In medicine, this compound could be explored for its pharmacological properties. Its structure suggests potential interactions with biological targets, which could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound might be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of {[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide would depend on its specific application. Generally, the compound’s effects are mediated through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The difluorophenyl group can enhance binding affinity, while the sulfanyl and imidamide groups can participate in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
{[(3,5-Dichlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide: Similar structure but with chlorine atoms instead of fluorine.
{[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrochloride: Similar structure but with a hydrochloride salt instead of hydrobromide.
{[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide acetate: Similar structure but with an acetate salt.
Uniqueness
{[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets, making this compound particularly valuable in research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(3,5-difluorophenyl)methyl carbamimidothioate;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2S.BrH/c9-6-1-5(2-7(10)3-6)4-13-8(11)12;/h1-3H,4H2,(H3,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLFAQLOWJNMTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CSC(=N)N.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrF2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.